Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide
Description
Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide is a heterocyclic compound featuring a quinazoline core substituted at positions 2 and 3. The molecular formula is C₁₆H₁₄N₂S₂, with a molar mass of 298.43 g/mol . Structurally, it contains a methylthio group (-SMe) at position 2 and a 3-methylphenylsulfanyl group (-S-C₆H₄-3-Me) at position 4. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.
Properties
IUPAC Name |
4-(3-methylphenyl)sulfanyl-2-methylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-11-6-5-7-12(10-11)20-15-13-8-3-4-9-14(13)17-16(18-15)19-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJHAAIXIIGTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC(=NC3=CC=CC=C32)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions. The general synthetic route involves the following steps:
Preparation of the Boronic Acid Derivative: The starting material, 3-methylphenylboronic acid, is prepared.
Coupling Reaction: The boronic acid derivative is then coupled with 4-bromo-2-quinazolinyl sulfide in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in an appropriate solvent like toluene or ethanol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
1,3,4-Oxadiazole-Thiazole Derivatives (7c–7f)
- Molecular Structure : Compounds 7c–7f (e.g., 7c: C₁₆H₁₇N₅O₂S₂) feature 1,3,4-oxadiazole and thiazole rings instead of quinazoline. They also include amide linkages and para-substituted aryl groups (e.g., 3-methylphenyl, 4-methylphenyl) .
- Physical Properties : Melting points range from 134–178°C , higher than typical quinazolines, likely due to hydrogen-bonding capabilities of amide groups. Molecular weights (~375–389 g/mol) are significantly higher than the target compound, suggesting greater steric bulk .
- Key Differences : The absence of a quinazoline core and presence of oxadiazole/thiazole rings may alter electronic properties and binding interactions. These compounds are explicitly designed for biological screening, whereas the target compound’s applications remain uncharacterized in the evidence .
Sulfanyl Pyrazole Metal Complexes
- Molecular Structure : Pd(II) and Pt(II) complexes with sulfanyl pyrazole ligands (e.g., cyclohexylsulfanyl or benzylsulfanyl substituents) exhibit enhanced cytotoxicity in cancer cell lines .
- Functional Comparison : While the target compound lacks metal coordination, its sulfanyl groups may similarly influence hydrophobic interactions or redox activity. The lead Pt(II) complex with cyclohexyl substituents showed 3× higher cytotoxicity than benzyl analogues, highlighting the role of substituent hydrophobicity .
4-Amino-2-Trichloromethylquinazoline (7)
- Molecular Structure: This quinazoline derivative (C₉H₆Cl₃N₃) features a trichloromethyl group at position 2 and an amino group at position 4, contrasting with the target’s methylthio and sulfanyl groups .
- Synthetic Relevance : Both compounds derive from quinazoline intermediates, but the trichloromethyl group in compound 7 may confer greater electrophilicity, impacting reactivity in further functionalization .
Functional Analogues in Agrochemicals and Pharmaceuticals
Sulfonylurea Herbicides ()
- Examples : Triflusulfuron methyl (C₁₅H₁₆F₃N₅O₆S) and metsulfuron methyl (C₁₄H₁₅N₅O₆S) contain triazine rings and sulfonylurea bridges, differing from the quinazoline system .
- Application Context : These agrochemicals inhibit acetolactate synthase (ALS), a mode of action unlikely for the target compound due to structural dissimilarity .
Aleplasinin (PAZ-417)
- Structure: A indole-acetic acid derivative (C₂₈H₂₇NO₃) with a 3-methylphenyl group, developed for Alzheimer’s disease .
- Comparison : While both compounds incorporate 3-methylphenyl groups, aleplasinin’s indole core and carboxylic acid functionality contrast sharply with the target’s quinazoline and sulfanyl groups, suggesting divergent pharmacological targets .
Key Research Findings and Implications
Heterocyclic Core : Quinazoline derivatives generally exhibit greater π-π stacking capability than oxadiazoles or pyrazoles, which could influence binding to biological targets like kinases or DNA .
Synthetic Challenges : highlights the use of microwave-assisted synthesis (e.g., K₂CO₃ in PEG-400/DMF) for quinazoline intermediates, suggesting scalable routes for the target compound .
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